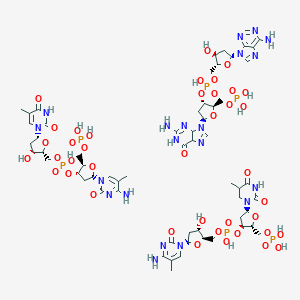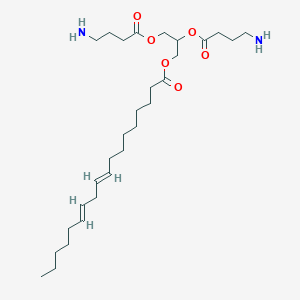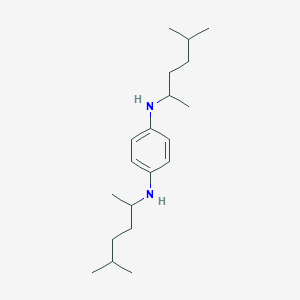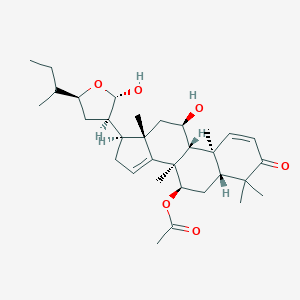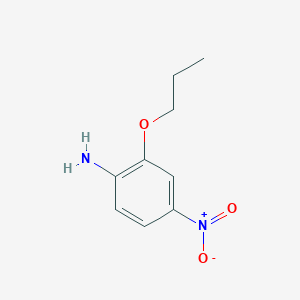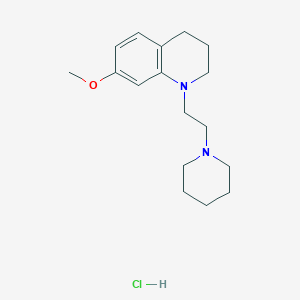
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride is a chemical compound with potential applications in scientific research. It is commonly referred to as THIQ and is synthesized through a multi-step process involving several chemical reactions. THIQ has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用機序
The mechanism of action of THIQ involves its binding to certain receptors in the brain and other parts of the body. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception and addiction. THIQ has also been shown to bind to the delta-opioid receptor, which is involved in pain modulation and immune function. The binding of THIQ to these receptors results in the activation of various signaling pathways, leading to the modulation of pain perception and other physiological processes.
Biochemical and Physiological Effects
THIQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic effects, meaning it can reduce pain perception. THIQ has also been shown to have anti-inflammatory effects, meaning it can reduce inflammation in the body. Additionally, THIQ has been shown to have immunomodulatory effects, meaning it can modulate the immune system's response to various stimuli.
実験室実験の利点と制限
THIQ has several advantages for use in lab experiments. It is a potent and selective ligand for certain receptors, making it a useful tool for investigating the role of these receptors in various biological processes. THIQ is also relatively easy to synthesize, making it readily available for use in research. However, THIQ has some limitations for use in lab experiments. It has been shown to have a short half-life, meaning its effects may not be long-lasting. Additionally, THIQ has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving THIQ. One area of interest is the development of new analogs of THIQ with improved pharmacological properties, such as longer half-lives and reduced toxicity. Another area of interest is the investigation of the role of THIQ in various disease states, such as chronic pain and addiction. Additionally, THIQ may have potential applications in the development of new therapeutics for these and other conditions.
合成法
The synthesis of THIQ involves several steps, starting with the reaction of 2-piperidinoethanol with 2-methoxybenzaldehyde to produce 1-(2-methoxybenzyl)-2-piperidinoethanol. This intermediate product is then reacted with acetic anhydride and sulfuric acid to produce 1-(2-methoxybenzyl)-2-acetoxy-2-piperidinoethane. The final step involves the reaction of this intermediate product with quinoline and palladium on carbon in the presence of hydrogen gas to produce THIQ.
科学的研究の応用
THIQ has been used in a variety of scientific research applications, including studies on the central nervous system, addiction, and pain management. It has been shown to bind to certain receptors in the brain, including the mu-opioid receptor and the delta-opioid receptor, which are involved in pain perception and addiction. THIQ has also been used in studies on the effects of opioids on the immune system and the role of inflammation in pain.
特性
CAS番号 |
102259-75-6 |
|---|---|
製品名 |
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride |
分子式 |
C17H27ClN2O |
分子量 |
310.9 g/mol |
IUPAC名 |
7-methoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-20-16-8-7-15-6-5-11-19(17(15)14-16)13-12-18-9-3-2-4-10-18;/h7-8,14H,2-6,9-13H2,1H3;1H |
InChIキー |
RIAWOGBFXHSHFP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl |
正規SMILES |
COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl |
その他のCAS番号 |
102259-75-6 |
同義語 |
N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



